

A Head-to-Head Analysis of Dapagliflozin and Canagliflozin on Cardiovascular Outcomes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dapagliflozin

Cat. No.: B1669812

[Get Quote](#)

In the landscape of type 2 diabetes management, the advent of sodium-glucose cotransporter-2 (SGLT2) inhibitors has marked a paradigm shift, extending therapeutic benefits beyond glycemic control to significant cardiovascular risk reduction. Among the leading agents in this class, **dapagliflozin** and canagliflozin have been extensively studied, demonstrating notable efficacy in improving cardiovascular outcomes. This guide provides a comprehensive comparison of their performance, supported by data from landmark clinical trials and real-world evidence, tailored for researchers, scientists, and drug development professionals.

Comparative Efficacy: Insights from Clinical Trials and Meta-Analyses

Direct head-to-head randomized controlled trials comparing the cardiovascular outcomes of **dapagliflozin** and canagliflozin are scarce. However, a substantial body of evidence from large-scale cardiovascular outcome trials (CVOTs), meta-analyses, and real-world studies allows for a robust indirect comparison.

The pivotal trials for each drug, DECLARE-TIMI 58 for **dapagliflozin** and the CANVAS Program for canagliflozin, were designed with different primary endpoints and patient populations, which is crucial when interpreting their results.^{[1][2][3]} The DECLARE-TIMI 58 trial included a broader population with a mix of patients with established atherosclerotic cardiovascular disease (ASCVD) and those with multiple risk factors.^{[4][5]} In contrast, the CANVAS Program focused on patients at high cardiovascular risk.^{[6][7]}

A key finding from the DECLARE-TIMI 58 trial was a significant reduction in the composite endpoint of cardiovascular death or hospitalization for heart failure with **dapagliflozin**, although it did not show a significant reduction in major adverse cardiovascular events (MACE) in the overall study population.^{[1][2]} However, a pre-specified analysis of patients with a prior myocardial infarction did demonstrate a significant reduction in MACE.^[1] Conversely, the CANVAS Program showed that canagliflozin significantly reduced the risk of MACE.^{[1][3]}

Several meta-analyses and observational studies suggest that the cardiovascular effectiveness and safety of **dapagliflozin** and canagliflozin are broadly comparable in real-world settings.^[8]^[9] A 2022 network meta-analysis found no significant differences in major efficacy outcomes among various SGLT2 inhibitors, including **dapagliflozin** and canagliflozin, in patients with established heart failure.^[10]

Data Presentation: Quantitative Outcomes

The following tables summarize the key cardiovascular and renal outcomes from the DECLARE-TIMI 58 and CANVAS Program trials.

Table 1: Major Adverse Cardiovascular Events (MACE)

Outcome	Dapagliflozin (DECLARE-TIMI 58)	Canagliflozin (CANVAS Program)
Primary MACE Composite (CV death, MI, stroke)	HR 0.93 (95% CI 0.84-1.03)	HR 0.86 (95% CI 0.75-0.97)
Cardiovascular Death	HR 0.98 (95% CI 0.82-1.17)	HR 0.87 (95% CI 0.72-1.06)
Myocardial Infarction	HR 0.89 (95% CI 0.77-1.01)	HR 0.85 (95% CI 0.76-0.95)
Ischemic Stroke	HR 1.01 (95% CI 0.84-1.21)	HR 0.90 (95% CI 0.71-1.15)

HR = Hazard Ratio; CI = Confidence Interval.

Table 2: Heart Failure and Renal Outcomes

Outcome	Dapagliflozin (DECLARE-TIMI 58)	Canagliflozin (CANVAS Program)
CV Death or Hospitalization for Heart Failure	HR 0.83 (95% CI 0.73-0.95)	Not a primary endpoint
Hospitalization for Heart Failure	HR 0.73 (95% CI 0.61-0.88)	HR 0.67 (95% CI 0.52-0.87)
Renal Composite Outcome	HR 0.76 (95% CI 0.67-0.87)	HR 0.60 (95% CI 0.47-0.77)

The definition of the renal composite outcome varied between trials.[\[11\]](#)

Experimental Protocols

To facilitate a deeper understanding of the evidence, the methodologies of the key clinical trials are outlined below.

DECLARE-TIMI 58 Trial (Dapagliflozin)

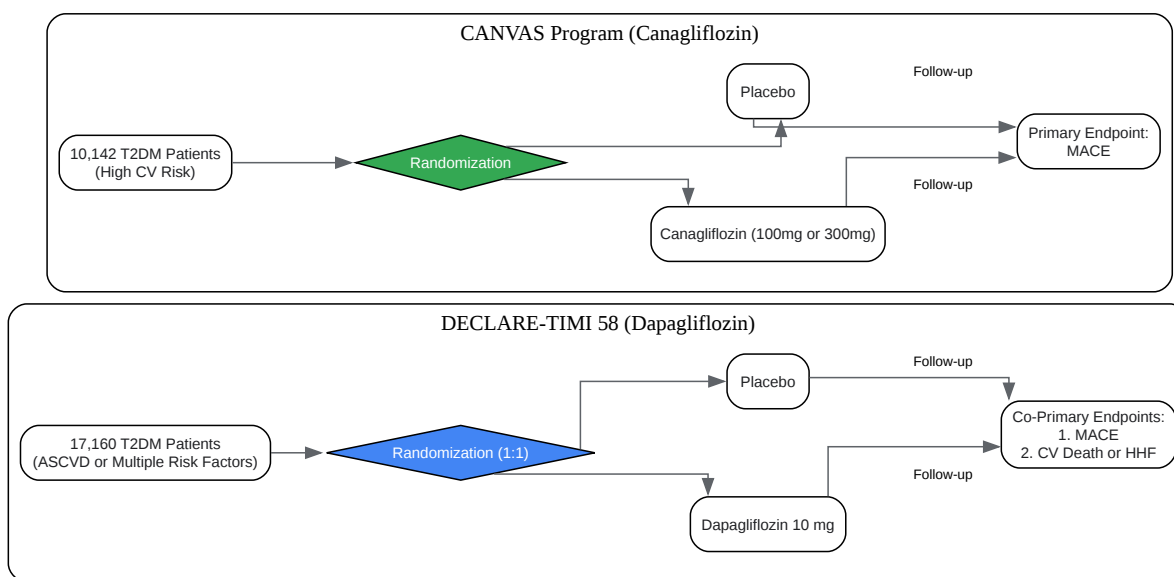
- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[\[4\]](#)[\[12\]](#)
- Patient Population: 17,160 patients with type 2 diabetes and either established ASCVD (40.6%) or multiple risk factors for ASCVD (59.4%).[\[4\]](#)[\[5\]](#)
- Intervention: Patients were randomized to receive **dapagliflozin** 10 mg daily or a placebo.[\[4\]](#)
- Primary Efficacy Endpoints: The trial had two co-primary efficacy endpoints: MACE (a composite of cardiovascular death, myocardial infarction, or ischemic stroke) and a composite of cardiovascular death or hospitalization for heart failure.[\[2\]](#)
- Statistical Analysis: A hierarchical testing procedure was used for the two primary endpoints. If non-inferiority for MACE was established, superiority for MACE and then for the composite of cardiovascular death or hospitalization for heart failure were tested.[\[2\]](#)

CANVAS Program (Canagliflozin)

- Study Design: An integrated analysis of two randomized, double-blind, placebo-controlled trials: CANVAS and CANVAS-R.[\[6\]](#)[\[13\]](#)

- Patient Population: 10,142 patients with type 2 diabetes and a high risk of cardiovascular events (65% with a history of cardiovascular disease).[6]
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or a placebo.[7]
- Primary Efficacy Endpoint: The primary endpoint was a composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (MACE).[13]
- Statistical Analysis: The data from both trials were integrated for a prespecified analysis to optimize statistical power.[6]

Visualization of Trial Designs

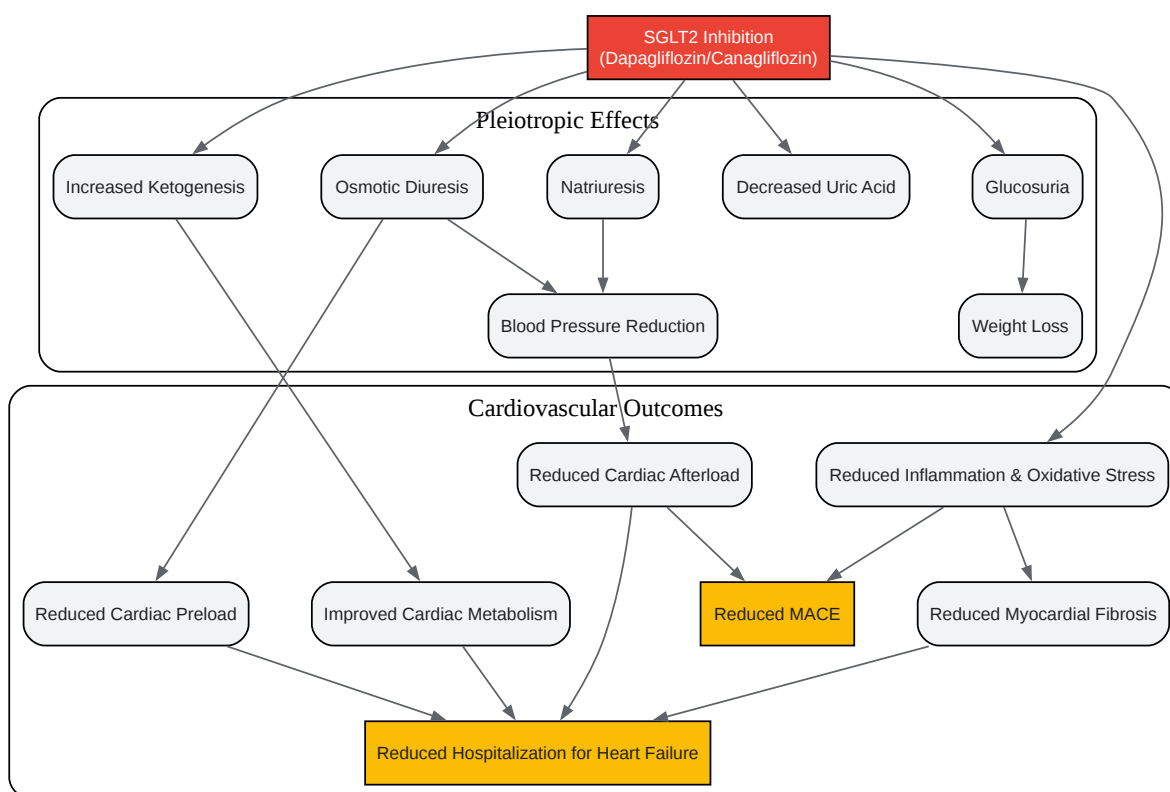


[Click to download full resolution via product page](#)

Caption: Workflow of the DECLARE-TIMI 58 and CANVAS Program clinical trials.

Signaling Pathways and Mechanism of Action

The cardiovascular benefits of SGLT2 inhibitors, including **dapagliflozin** and canagliflozin, are multifactorial and extend beyond their glucose-lowering effects.

[Click to download full resolution via product page](#)

Caption: Putative mechanisms of cardiovascular benefit with SGLT2 inhibitors.

In conclusion, both **dapagliflozin** and canagliflozin have demonstrated significant benefits in reducing the risk of adverse cardiovascular events in patients with type 2 diabetes. While the landmark clinical trials for each drug had different primary endpoints and patient populations, the overall body of evidence from these trials, along with meta-analyses and real-world studies, suggests that both are effective options for cardiovascular risk reduction. The choice between these agents may be guided by the specific patient profile, including their history of atherosclerotic cardiovascular disease and risk of heart failure. Further direct comparative studies would be beneficial to delineate any finer differences in their cardiovascular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bjd-abcd.com [bjd-abcd.com]
- 2. View of Series: Cardiovascular outcome trials for diabetes drugs Canagliflozin and the CANVAS Program, dapagliflozin and DECLARE-TIMI 58, ertugliflozin and VERTIS CV | British Journal of Diabetes [bjd-abcd.com]
- 3. Series: Cardiovascular outcome trials for diabetes drugs Canagliflozin and the CANVAS Program, dapagliflozin and DECLARE-TIMI 58, ertugliflozin and VERTIS CV | British Journal of Diabetes [bjd-abcd.com]
- 4. The design and rationale for the Dapagliflozin Effect on Cardiovascular Events (DECLARE)-TIMI 58 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DECLARE-TIMI 58: Participants' baseline characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimizing the analysis strategy for the CANVAS Program: A prespecified plan for the integrated analyses of the CANVAS and CANVAS-R trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canagliflozin and renal outcomes in type 2 diabetes: results from the CANVAS Program randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]

- 9. Comparison of cardiovascular outcomes between SGLT2 inhibitors in diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What data is available that compares different SGLT2 inhibitors on MACE and heart failure hospitalizations? [inpharmd.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. gpnotebook.com [gpnotebook.com]
- To cite this document: BenchChem. [A Head-to-Head Analysis of Dapagliflozin and Canagliflozin on Cardiovascular Outcomes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669812#dapagliflozin-versus-canagliflozin-on-cardiovascular-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com